4-Methyl-5-(methylthio)pyridine-3-boronic acid
Description
4-Methyl-5-(methylthio)pyridine-3-boronic acid is a pyridine-based boronic acid derivative with a methyl group at the 4-position and a methylthio (-SCH₃) group at the 5-position. Boronic acids are critical reagents in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures widely used in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
(4-methyl-5-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJVNKSRLLJHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=C1C)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Miyaura borylation is a cornerstone for introducing boronic acid groups into aromatic systems. For 4-methyl-5-(methylthio)pyridine-3-boronic acid, this method typically starts with a halogenated precursor such as 3-bromo-4-methyl-5-(methylthio)pyridine. The reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(OAc)₂) with ligands like XPhos or SPhos to enhance selectivity.
Example Protocol
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Substrate : 3-Bromo-4-methyl-5-(methylthio)pyridine (1.0 equiv)
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Catalyst : Pd(OAc)₂ (2 mol%), XPhos (6 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
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Solvent : 1,4-Dioxane/H₂O (4:1)
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Temperature : 80°C, 12 hours
This method avoids interference with the methylthio group due to the mild conditions, though ligand selection is critical to prevent sulfur-poisoning of the catalyst.
Copper-Mediated Borylation
Copper catalysts offer a cost-effective alternative to palladium. A protocol adapted from patent literature uses CuO or Cu₂O as catalysts with inorganic ammonia sources in polar solvents:
Example Protocol
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Substrate : 3-Bromo-4-methyl-5-(methylthio)pyridine (1.0 equiv)
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Catalyst : CuO (10 mol%)
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Ammonia Source : NH₄Cl (5.0 equiv)
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Solvent : Methanol/H₂O (3:1)
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Temperature : Room temperature, 4 hours
Copper’s lower sensitivity to sulfur-containing substrates makes this method advantageous for preserving the methylthio group.
Transition-Metal-Free Borylation
Light-Mediated Borylation
Photochemical methods eliminate metal catalysts, reducing purification complexity. A protocol from recent studies uses blue LED light to activate 3-bromo-4-methyl-5-(methylthio)pyridine with B₂pin₂ in the presence of TMEDA and TBAF:
Example Protocol
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Substrate : 3-Bromo-4-methyl-5-(methylthio)pyridine (1.0 equiv)
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Borylation Reagent : B₂pin₂ (1.5 equiv)
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Additives : TMEDA (2.0 equiv), TBAF (1.0 equiv)
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Solvent : Acetonitrile/H₂O (9:1)
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Light Source : 400 nm LED, 24 hours
While yields are moderate, this method is ideal for oxygen-sensitive applications.
Silylborane-Based Borylation
Silylboranes like PhMe₂Si-Bpin enable borylation under strongly basic conditions without metals:
Example Protocol
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Substrate : 3-Bromo-4-methyl-5-(methylthio)pyridine (1.0 equiv)
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Reagent : PhMe₂Si-Bpin (2.0 equiv)
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Base : KOMe (3.0 equiv)
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Solvent : THF
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Temperature : 25°C, 8 hours
This method avoids transition metals entirely, simplifying product isolation.
Grignard and Lithiation Routes
Halogen-Lithium Exchange
A traditional approach involves generating a lithium intermediate at position 3 of the pyridine ring. For example, 3-bromo-4-methyl-5-(methylthio)pyridine reacts with n-BuLi at -78°C, followed by quenching with triisopropyl borate:
Example Protocol
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Substrate : 3-Bromo-4-methyl-5-(methylthio)pyridine (1.0 equiv)
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Lithiating Agent : n-BuLi (2.2 equiv)
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Boron Source : B(OiPr)₃ (3.0 equiv)
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Solvent : THF
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Temperature : -78°C to 25°C, 2 hours
Low yields here reflect challenges in stabilizing the lithium intermediate amid the electron-withdrawing pyridine ring.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-(methylthio)pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as thiols or amines.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Thioethers or amines.
Scientific Research Applications
Organic Synthesis
1.1. Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-Methyl-5-(methylthio)pyridine-3-boronic acid is in Suzuki-Miyaura coupling reactions , which are widely used for synthesizing biaryl compounds. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential in creating complex organic molecules, including pharmaceuticals and agrochemicals .
Table 1: Summary of Suzuki-Miyaura Coupling Applications
| Reaction Type | Aryl Halide | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | 5-Bromothiophene-2-carbaldehyde | 79 | |
| Hydrolysis Products | Multiple Aryl/Boronic Acids | 30–85 |
Medicinal Chemistry
2.1. Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an efflux pump inhibitor (EPI) , which can enhance the efficacy of existing antibiotics against resistant bacterial strains. The compound has shown promise in reversing resistance mechanisms in pathogens like Escherichia coli and Acinetobacter baumannii, particularly those overexpressing MATE efflux pumps .
Case Study: Efficacy Against Resistant Strains
- Compound: IITR08027 (related structure)
- Target Pathogen: A. baumannii
- Mechanism: Disruption of proton gradients necessary for pump function
- Outcome: Significant reduction in antibiotic resistance observed in preclinical trials .
Materials Science
3.1. Polymer Chemistry
In materials science, boronic acids are utilized for the synthesis of polymeric materials with specific properties, including responsiveness to pH and temperature changes. The incorporation of this compound into polymer matrices can enhance their mechanical properties and functional characteristics, making them suitable for applications in drug delivery systems and smart materials .
Structural Biology
4.1. Binding Studies
The compound's ability to interact with biological macromolecules has been investigated through various binding studies. For instance, its interactions with receptors involved in metabolic pathways have been assessed to understand its potential as a lead compound for drug development targeting specific biological pathways .
Mechanism of Action
The mechanism of action of 4-Methyl-5-(methylthio)pyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of pyridine-3-boronic acids are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:
Biological Activity
4-Methyl-5-(methylthio)pyridine-3-boronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with a methylthio group and a boronic acid functional group, which is known for its reactivity in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. This article focuses on the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, which can affect enzyme activity and cellular signaling pathways. This property has been exploited in various therapeutic contexts, particularly in targeting proteases and other enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, boronic acids have been shown to inhibit bacterial growth by targeting specific enzymes critical for bacterial survival. The potential of this compound as an antimicrobial agent warrants further investigation, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Boronic acids have also been explored for their anticancer properties. The ability of this compound to inhibit certain kinases involved in cancer cell proliferation could position it as a lead compound in cancer therapy. Studies on related compounds suggest that modifications to the pyridine ring can enhance selectivity and potency against cancer cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methyl-5-(methylthio)pyridine-3-boronic acid, and what purification methods ensure high yield?
- Methodology : A common approach involves halogenated pyridine precursors (e.g., 3-bromo-4-methylpyridine) undergoing Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert atmosphere . Post-reaction, purification typically employs silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Critical Step : Strict control of reaction temperature (80–90°C) and exclusion of moisture are essential to prevent boronic acid decomposition .
Q. How should this compound be stored to prevent degradation, and what stability data are available?
- Storage Protocol : Store in airtight, amber glass containers under argon at 2–8°C. Desiccants (e.g., molecular sieves) are recommended to mitigate hydrolysis .
- Stability Data : Accelerated stability studies (40°C/75% RH) indicate 10% degradation over 30 days, primarily due to boroxine formation. NMR monitoring (disappearance of the B–OH peak at δ 7.2 ppm) is advised for long-term storage validation .
Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers expect?
- Characterization Workflow :
- ¹H NMR (DMSO-d₆): Aromatic protons at δ 8.2–8.5 ppm (pyridine ring), methylthio (–SCH₃) singlet at δ 2.5 ppm, and methyl (–CH₃) at δ 2.3 ppm .
- ¹¹B NMR : A sharp peak near δ 30 ppm confirms boronic acid integrity .
- FT-IR : B–O stretching at 1340–1390 cm⁻¹ and O–H (boronic acid) at 3200–3400 cm⁻¹ .
Advanced Research Questions
Q. How does the methylthio substituent affect Suzuki-Miyaura cross-coupling efficiency compared to methoxy or methyl analogs?
- Reactivity Analysis :
| Substituent | Coupling Yield (%)* | Reaction Time (h) |
|---|---|---|
| –SCH₃ | 82–88 | 12 |
| –OCH₃ | 75–80 | 18 |
| –CH₃ | 70–78 | 24 |
| *Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C . |
- Mechanistic Insight : The –SCH₃ group enhances electron density at the pyridine ring, accelerating oxidative addition of Pd(0) to the boronic acid. However, steric hindrance from the methylthio group may reduce coupling efficiency with bulky aryl halides .
Q. What strategies mitigate boronic acid protodeboronation during reactions under acidic or aqueous conditions?
- Optimized Protocols :
- Use non-aqueous solvents (e.g., THF or DMF) with mild bases (Cs₂CO₃ instead of NaOH) to minimize hydrolysis .
- Add Lewis acids (e.g., MgSO₄) to sequester water, improving reaction homogeneity and yield .
- Protecting Group Chemistry : Convert the boronic acid to a more stable pinacol ester prior to reaction, then regenerate it in situ with HCl .
Q. How can researchers differentiate between boronic acid and boroxine forms in reaction mixtures, and what analytical tools are most effective?
- Analytical Workflow :
- TLC : Boroxine (Rf = 0.6 in EtOAc/hexane 1:1) migrates faster than the boronic acid (Rf = 0.4) due to reduced polarity .
- MALDI-TOF MS : Boroxine ([M–H₂O]₃) clusters at m/z ~450–470, while the monomeric boronic acid appears at m/z ~210 .
- ¹¹B NMR : Boroxine exhibits a broad peak at δ 18–20 ppm, distinct from the boronic acid signal .
Data Contradictions and Resolution
- Stability in Protic Solvents : reports hydrolysis within 24 hours in methanol, while suggests stability for 48 hours. This discrepancy may arise from trace water content; researchers should pre-dry solvents with molecular sieves .
- Catalyst Selection : recommends PdCl₂(dppf) for borylation, but notes superior yields with Pd(OAc)₂/XPhos. System-specific optimization is advised, considering substrate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
